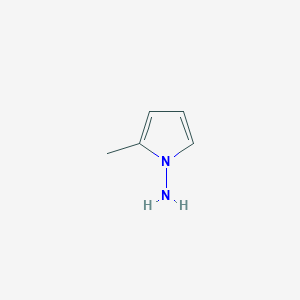
2-Methyl-1H-pyrrol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-pyrrol-1-amine is a heterocyclic organic compound with the molecular formula C₅H₈N₂. It is a derivative of pyrrole, characterized by a methyl group attached to the second carbon and an amine group attached to the nitrogen atom in the pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrol-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions include various N-substituted pyrroles and oxidized pyrrole derivatives .
Scientific Research Applications
2-Methyl-1H-pyrrol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrol-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the methyl and amine groups.
2,5-Dimethylpyrrole: A derivative with two methyl groups at positions 2 and 5.
1H-Pyrrol-1-amine: A derivative with an amine group attached to the nitrogen atom.
Uniqueness: 2-Methyl-1H-pyrrol-1-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct reactivity and biological activity compared to other pyrrole derivatives .
Properties
Molecular Formula |
C5H8N2 |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-methylpyrrol-1-amine |
InChI |
InChI=1S/C5H8N2/c1-5-3-2-4-7(5)6/h2-4H,6H2,1H3 |
InChI Key |
IZIIIJKMXYHEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
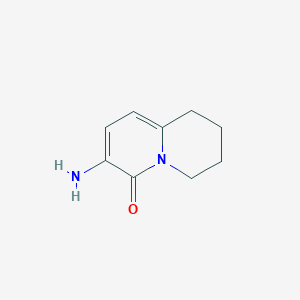
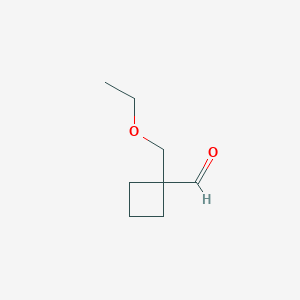
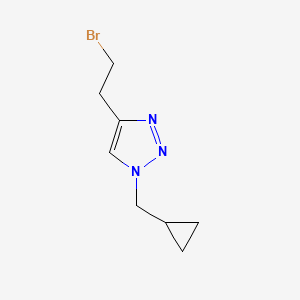
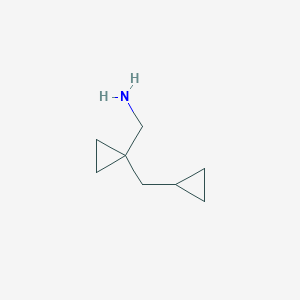

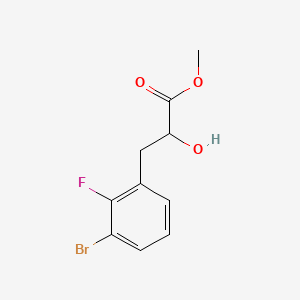
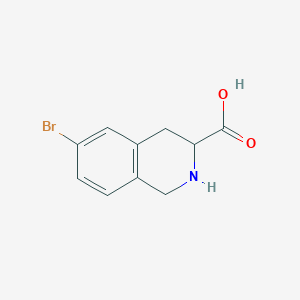
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
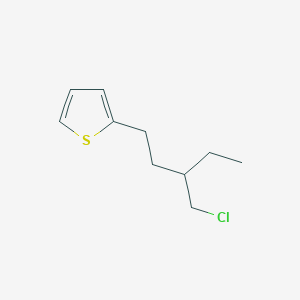
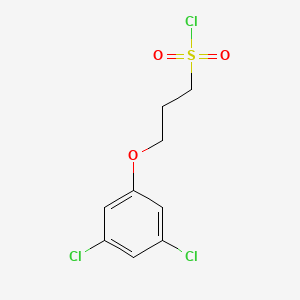
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
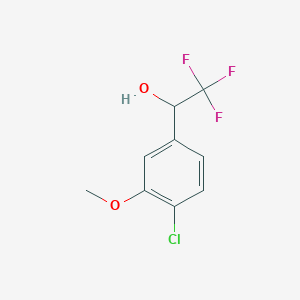
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
